molecular formula C7H10N2O2 B6238589 methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate CAS No. 72130-98-4

methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate

Cat. No.: B6238589
CAS No.: 72130-98-4
M. Wt: 154.2
InChI Key:
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Description

Methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate is an organic compound with a unique structure that includes both an isocyanate and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate typically involves the reaction of dimethylamine with methyl 2-isocyanoprop-2-enoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Methyl 2-Isocyanoprop-2-enoate: This intermediate can be synthesized by reacting methyl acrylate with phosgene in the presence of a base.

    Reaction with Dimethylamine: The intermediate is then reacted with dimethylamine to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines or alcohols are used under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions are employed, typically at elevated temperatures.

    Addition Reactions: Electrophiles like halogens or hydrogen halides are used under controlled conditions.

Major Products Formed

    Ureas and Carbamates: Formed from nucleophilic substitution reactions.

    Carboxylic Acids and Alcohols: Resulting from hydrolysis.

    Haloalkanes: Produced from addition reactions with halogens.

Scientific Research Applications

Methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Employed in the development of polymers and resins with specific properties.

    Biological Studies: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The isocyanate group is highly reactive and can form stable bonds with nucleophiles, while the ester group can undergo hydrolysis to release active intermediates. These reactions are facilitated by the electronic properties of the compound, which allow it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-Isocyanoprop-2-enoate: Lacks the dimethylamino group, making it less reactive in certain nucleophilic substitution reactions.

    Dimethylaminoethyl Methacrylate: Contains a similar dimethylamino group but differs in the ester and isocyanate functionalities.

Uniqueness

Methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate is unique due to the presence of both an isocyanate and an ester group in the same molecule. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis and materials science.

Properties

CAS No.

72130-98-4

Molecular Formula

C7H10N2O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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